molecular formula C21H31N3O4 B13695872 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid

Cat. No.: B13695872
M. Wt: 389.5 g/mol
InChI Key: RPDDPQFQNPMBME-UHFFFAOYSA-N
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Description

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is a synthetic intermediate featuring a benzoic acid core linked to a piperazine ring substituted with a Boc (tert-butoxycarbonyl)-protected 4-piperidyl group. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is structurally significant in medicinal chemistry, particularly in the development of kinase inhibitors and neurotransmitter receptor modulators, where the piperazine-piperidine scaffold contributes to target binding and pharmacokinetic optimization.

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-10-8-18(9-11-24)23-14-12-22(13-15-23)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26)

InChI Key

RPDDPQFQNPMBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-Boc-4-aminopiperidine Intermediate

A key precursor is 1-Boc-4-aminopiperidine , which is synthesized as follows:

Step Reagents & Conditions Description Yield
(1) Synthesis of 1-Boc-4-piperidyl urea 4-piperidyl urea, triethylamine, tert-butyl dicarbonate, water, dichloromethane extraction, acetone crystallization Stir 8-10 h at 20-25°C, adjust pH to 6-7, extract, dry, crystallize at 0-2°C 72-75 g white crystalline powder
(2) Conversion to 1-Boc-4-aminopiperidine Sodium hydroxide (40-60%), bromine, reflux 3-5 h, acidify with dilute HCl, chloroform extraction, crystallization at -2°C Reflux and workup to obtain pure 1-Boc-4-aminopiperidine 40-45 g white crystals

This method provides a reliable route to the Boc-protected piperidine intermediate essential for further coupling.

Coupling of 1-Boc-4-aminopiperidine with Piperazine Derivatives

The next step involves coupling the 1-Boc-4-aminopiperidine with a piperazine derivative to form the 1-Boc-4-(piperidin-4-yl)piperazine intermediate. One reported method includes catalytic hydrogenation in tetrahydrofuran (THF) with 5% Pd/C under hydrogen atmosphere for 16 hours, yielding the product in 86% yield.

Parameter Details
Catalyst 5% Pd/C (eggshell)
Solvent Tetrahydrofuran (THF)
Reaction Time 16 hours
Hydrogen Consumption ~6 L
Yield 86%
Product State Yellowish-oily, crystallizes upon standing

This intermediate is then purified and used for subsequent coupling with benzoic acid derivatives.

Final Coupling to Benzoic Acid Core

The final step involves linking the Boc-protected piperazinyl-piperidyl intermediate to the benzoic acid moiety. This is typically achieved through amide bond formation or nucleophilic substitution reactions under controlled conditions. Reaction parameters such as solvent choice (often polar aprotic solvents), temperature, and reaction time are optimized to maximize yield and purity.

Reaction Conditions and Optimization

Step Temperature Solvent(s) Reaction Time Notes
Boc protection of piperidine 20-25°C Water, dichloromethane 8-10 h pH adjustment critical for extraction
Conversion to 1-Boc-4-aminopiperidine Reflux (~100°C) Sodium hydroxide solution, chloroform 3-5 h Controlled acidification to pH 5-6
Hydrogenation for piperazine coupling Room temperature THF 16 h Requires hydrogen atmosphere, Pd/C catalyst
Final coupling to benzoic acid Variable (often RT to reflux) Polar aprotic solvents Variable Reaction conditions tailored to maximize yield

Characterization Techniques

After synthesis, the compound is characterized by:

Summary Table of Key Data

Property Value
Molecular Formula C21H31N3O4
Molecular Weight 389.5 g/mol
IUPAC Name 4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid
CAS Number Not explicitly provided
Key Intermediates 1-Boc-4-aminopiperidine, 1-Boc-4-(piperidin-4-yl)piperazine
Typical Yield (final product) Not explicitly stated, yields for intermediates ~70-86%
Common Solvents THF, dichloromethane, acetone, water
Typical Catalysts Pd/C for hydrogenation

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine group can be deprotected under acidic conditions, allowing the compound to interact with its target. The piperazine ring provides additional binding sites, enhancing the compound’s affinity and specificity . The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent logP*
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid C21H30N3O4 388.49 Boc-protected piperidyl ~2.5
4-(Piperazin-1-yl)benzoic Acid C11H14N2O2 206.24 None ~0.8
4-(4-Benzyl-1-piperazinyl)benzoic Acid C18H20N2O2 296.37 Benzyl ~2.8
3-(Piperazin-1-yl)benzoic Acid HCl C11H15ClN2O2 242.70 Meta-position benzoic acid ~0.7

*Estimated using fragment-based methods.

Pharmacological and Application Differences

  • Target Compound : The Boc group enhances solubility in organic solvents (e.g., DMF, THF), facilitating purification. Its deprotection yields a free amine for further functionalization, critical in multi-step syntheses of antipsychotics (e.g., aripiprazole analogs, ) .
  • Benzyl-substituted Analogs : Used in dopamine receptor ligands due to the benzyl group’s affinity for hydrophobic receptor domains. However, metabolic instability (via CYP450-mediated oxidation) limits their therapeutic utility compared to Boc-protected derivatives .
  • Ester Prodrugs : Ethyl esters () demonstrate improved oral absorption (>80% bioavailability in rodent models) but require enzymatic hydrolysis for activation, introducing variability in pharmacokinetics .

Biological Activity

4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic acid is a complex organic compound that integrates both piperidine and piperazine moieties within its structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The presence of a tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a candidate for various therapeutic investigations.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O4C_{16}H_{22}N_{2}O_{4} with a molar mass of approximately 306.36 g/mol. The compound typically appears as a white crystalline solid and is soluble in various organic solvents, which facilitates its use in chemical applications.

PropertyValue
Molecular FormulaC16H22N2O4
Molar Mass306.36 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine and piperidine rings are known to influence receptor binding and modulate neurotransmitter systems, potentially affecting central nervous system functions.

Potential Targets:

  • Dopamine Receptors : Compounds similar to this compound have been studied for their affinity towards dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Serotonin Receptors : The structural features may also allow interaction with serotonin receptors, indicating potential antidepressant or anxiolytic properties.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that derivatives of benzoic acid can exhibit significant antimicrobial properties. In one study, compounds structurally related to this compound were tested against various bacterial strains using the agar-well diffusion method. The results indicated enhanced antibacterial activity compared to conventional drugs.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa11

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. Compounds derived from benzoic acid showed significant inhibition of inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have been documented that highlight the therapeutic implications of compounds similar to this compound:

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound against neurodegenerative diseases. Results indicated a protective effect on neuronal cells exposed to oxidative stress.
  • Evaluation as Antidepressants : Another study focused on the antidepressant-like effects in animal models, where the compound demonstrated significant behavioral improvements comparable to standard antidepressants.
  • Cancer Treatment Approaches : Research has also been directed towards evaluating the efficacy of this compound in combination therapies for cancer treatment, showing enhanced efficacy when used alongside traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. How can researchers optimize the Boc protection step during the synthesis of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic acid?

  • Methodological Answer : The Boc protection of the piperidine nitrogen is critical for stability and solubility. Use anhydrous conditions (e.g., dichloromethane or THF) with Boc anhydride and a catalyst like DMAP. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Post-reaction, purify via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the Boc-protected intermediate .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine/piperidine ring protons (δ 2.5–3.5 ppm).
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z ~306.36 for [M+H]+^+) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DMSO, DMF), but for aqueous assays, use co-solvents like PEG-400 or cyclodextrin-based formulations. Pre-solubilize in DMSO (≤1% v/v) and dilute in buffer (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What are the steric and electronic effects of the Boc group on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The Boc group introduces steric hindrance, slowing reactions at the piperidine nitrogen. To study this, compare reaction rates of Boc-protected vs. deprotected analogs using kinetic experiments (e.g., monitoring by 1H^1H NMR or LC-MS). Computational modeling (DFT) can further elucidate electronic effects on charge distribution .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from variations in Boc deprotection conditions. Compare acidic (TFA in DCM) vs. catalytic hydrogenation (Pd/C, H2_2) methods. Optimize reaction time (2–6 hours for TFA) and temperature (0–25°C). Use in situ FTIR to track carbonyl group removal (disappearance of ~1680 cm1^{-1} peak) .

Q. What strategies mitigate instability of the benzoic acid moiety under basic conditions?

  • Methodological Answer : The carboxylic acid group may undergo decarboxylation at high pH. Stabilize by derivatizing it as a methyl ester during synthesis, then hydrolyze post-Boc deprotection using LiOH/THF/H2 _2O. Monitor pH (maintain ≤9) and temperature (<40°C) to prevent degradation .

Q. How does the compound’s conformational flexibility influence its biological target interactions?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze piperazine-piperidine ring dynamics. Compare with rigid analogs (e.g., aryl-fused piperazines) in receptor-binding assays (e.g., radioligand displacement for GPCR targets). Correlate flexibility with IC50_{50} values to identify optimal conformers .

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